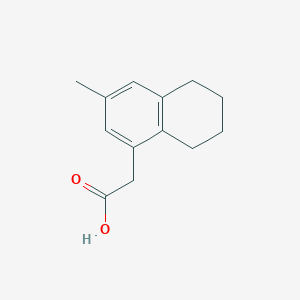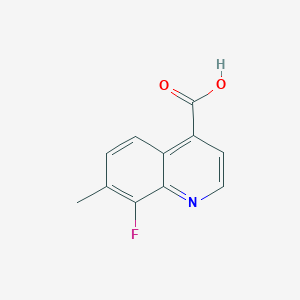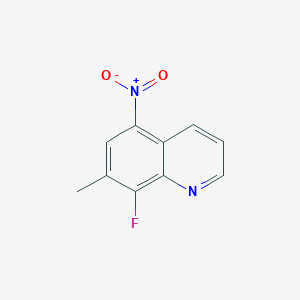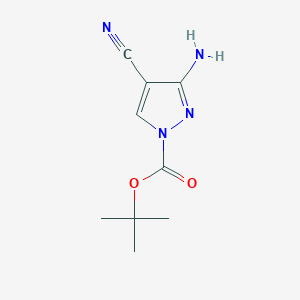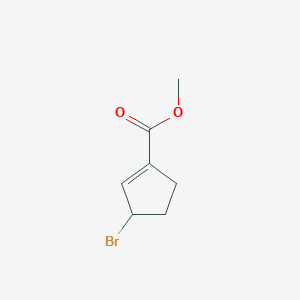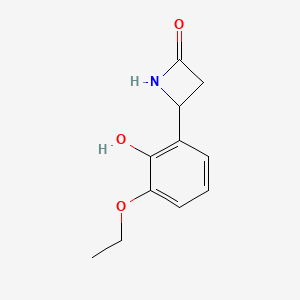
4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam structures.
Vorbereitungsmethoden
The synthesis of 4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one can be achieved through various methods. . This reaction typically involves the reaction of an imine with a ketene to form the azetidinone ring. The reaction conditions, such as solvent, temperature, and the presence of catalysts, can significantly influence the yield and purity of the product .
Analyse Chemischer Reaktionen
4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidative N-deprotection of azetidinones using ceric ammonium nitrate is a well-documented reaction . This reaction involves the removal of the N-protecting group, resulting in the formation of N-unsubstituted azetidinones. Common reagents used in these reactions include ceric ammonium nitrate and various solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one has a wide range of scientific research applications. In medicinal chemistry, azetidinones are known for their antimicrobial, antiviral, and anti-inflammatory properties . They are also used as intermediates in the synthesis of various biologically active compounds. In the pharmaceutical industry, azetidinones are utilized in the development of new drugs and therapeutic agents . Additionally, these compounds have applications in the field of organic chemistry as building blocks for the synthesis of more complex molecules .
Wirkmechanismus
The mechanism of action of 4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes or receptors, thereby modulating various biochemical processes . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-(3-Ethoxy-2-hydroxyphenyl)azetidin-2-one can be compared with other similar compounds, such as ezetimibe, which is a well-known azetidinone used as a cholesterol absorption inhibitor . While both compounds share the azetidinone core structure, they differ in their substituents and specific biological activities. Ezetimibe, for example, is primarily used in the treatment of hypercholesterolemia, whereas this compound has broader applications in medicinal chemistry and organic synthesis .
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
4-(3-ethoxy-2-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-2-15-9-5-3-4-7(11(9)14)8-6-10(13)12-8/h3-5,8,14H,2,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
MIONFUXTRKYLGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1O)C2CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


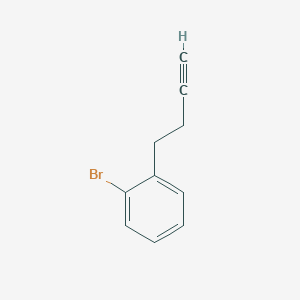
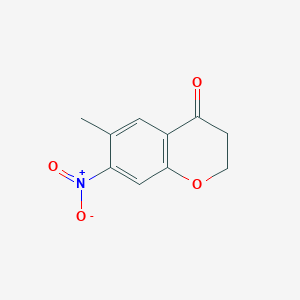
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
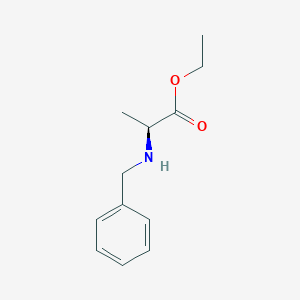
![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
![1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)
